

Physicochemical Characteristics of 1-Cyclopentyl-N-methyl-methanamine: A Technical Guide

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Compound of Interest

Compound Name: 1-cyclopentyl-N-methyl-methanamine

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Introduction

1-Cyclopentyl-N-methyl-methanamine is a secondary amine with potential applications in organic synthesis and medicinal chemistry. As with any compound of interest in research and development, a thorough understanding of its physicochemical properties is paramount for predicting its behavior in various systems, designing experimental protocols, and ensuring safe handling. This technical guide provides a summary of the available physicochemical data for **1-cyclopentyl-N-methyl-methanamine**, outlines general experimental methodologies for its characterization, and presents a typical workflow for its synthesis and analysis.

Core Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of **1-cyclopentyl-N-methyl-methanamine**. It is important to note that much of the currently available data is based on computational predictions and awaits experimental verification.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	1-Cyclopentyl-N-methyl-methanamine	N/A
CAS Number	4492-51-7	[1]
Molecular Formula	C ₇ H ₁₅ N	[1]
Molecular Weight	113.2 g/mol	[1]
Appearance	Colorless liquid (predicted for similar compounds)	[2]
Odor	Pungent, fishy (typical for lower aliphatic amines)	[2][3]
Density (Predicted)	0.837 ± 0.06 g/cm ³	[1]
Boiling Point	105 °C at 210 Torr	[1]
Melting Point	-50 °C (for a similar compound, 1-cyclopentyl-N-methylpropan-2-amine)	[2]

Table 2: Chemical and Solubility Properties

Property	Value	Source
pKa (Predicted)	11.06 ± 0.10	N/A
Solubility	Soluble in water and many organic solvents (predicted for similar compounds)	[2]

Experimental Protocols

Detailed experimental verification of the physicochemical properties of **1-cyclopentyl-N-methyl-methanamine** is crucial. The following are generalized protocols for determining key parameters for a liquid secondary amine.

1. Synthesis via Reductive Amination

A common method for the synthesis of secondary amines like **1-cyclopentyl-N-methylmethanamine** is through the reductive amination of a ketone.^[2]

- Reaction: Cyclopentanone is reacted with methylamine in the presence of a reducing agent, such as sodium borohydride or hydrogen with a metal catalyst (e.g., Pd/C).
- Procedure:
 - Dissolve cyclopentanone in a suitable solvent (e.g., methanol).
 - Add an equimolar amount of methylamine (often as a solution in a solvent like ethanol or THF).
 - Cool the mixture in an ice bath.
 - Slowly add the reducing agent while monitoring the temperature.
 - Allow the reaction to proceed to completion at room temperature.
 - Work up the reaction by quenching any remaining reducing agent, extracting the product into an organic solvent, and drying the organic layer.
 - Purify the product via distillation.

2. Determination of Boiling Point

The boiling point can be determined at atmospheric or reduced pressure.

- Apparatus: A distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and a manometer are required.
- Procedure:
 - Place the purified amine in the distillation flask with boiling chips.

- If performing vacuum distillation, connect the apparatus to the vacuum pump and reduce the pressure to the desired level.
- Heat the flask gradually.
- Record the temperature at which the liquid is in equilibrium with its vapor (i.e., the temperature at which the liquid is refluxing and condensing on the thermometer bulb).

3. Solubility Assessment

A qualitative assessment of solubility can be performed in various solvents.

- Procedure:
 - Add a small amount (e.g., 0.1 mL) of **1-cyclopentyl-N-methyl-methanamine** to a test tube.
 - Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, dichloromethane).
 - Vigorously mix the contents.
 - Observe whether a homogeneous solution is formed.

4. pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid can be determined by potentiometric titration.

- Procedure:
 - Prepare a standard solution of the amine in water.
 - Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl).
 - Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
 - Plot the pH versus the volume of titrant added.

- The pKa is the pH at the half-equivalence point.

5. LogP Determination via Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

- Procedure:
 - Prepare a solution of the amine in n-octanol.
 - Mix this solution with an equal volume of water in a separatory funnel.
 - Shake the funnel vigorously for a set period to allow for partitioning between the two phases.
 - Allow the layers to separate completely.
 - Determine the concentration of the amine in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC-MS).
 - Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

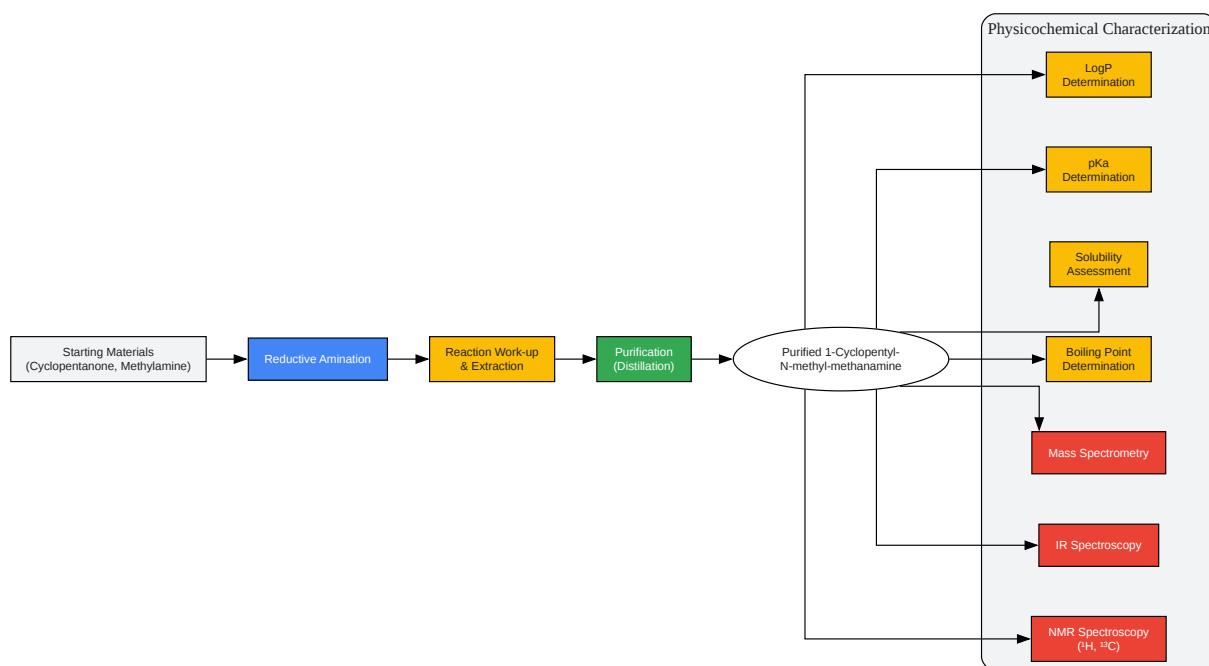
6. Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve a small amount of the purified liquid amine in a deuterated solvent (e.g., CDCl₃).
 - Expected ¹H NMR Features: Signals corresponding to the methyl group protons, the methylene protons adjacent to the nitrogen, the methine proton on the cyclopentyl ring, and the methylene protons of the cyclopentyl ring.
 - Expected ¹³C NMR Features: Resonances for each unique carbon atom in the molecule.
- Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Expected Features: A characteristic N-H stretch for a secondary amine in the region of 3300-3500 cm^{-1} , C-H stretching bands, and C-N stretching vibrations.
- Mass Spectrometry (MS):
 - Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).
 - Expected Features: A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of aliphatic amines, such as alpha-cleavage, will also be observed.

Visualizations

As no specific signaling pathways or biological activities for **1-cyclopentyl-N-methyl-methanamine** have been identified in the reviewed literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.



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Synthesis and Characterization Workflow

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of **1-cyclopentyl-N-methyl-methanamine** based on available data. While computational predictions offer valuable initial insights, comprehensive experimental verification is essential for its application in research and development. The outlined experimental protocols provide a framework for obtaining robust and reliable data. Further research into the biological activity of this compound is warranted to explore its full potential in medicinal chemistry and related fields.

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